molecular formula C8H11N3O2 B13634647 Methyl (3R)-3-amino-3-(pyrimidin-5-YL)propanoate

Methyl (3R)-3-amino-3-(pyrimidin-5-YL)propanoate

Cat. No.: B13634647
M. Wt: 181.19 g/mol
InChI Key: CEJWKLJDPIWSBV-SSDOTTSWSA-N
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Description

Methyl (3R)-3-amino-3-(pyrimidin-5-yl)propanoate is a chiral compound featuring a pyrimidine heterocycle linked to a propanoate ester backbone with an amino group at the stereogenic 3R position. This compound is of interest in medicinal chemistry due to its structural similarity to intermediates in nucleoside analogs or enzyme inhibitors, though specific applications require further study.

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

methyl (3R)-3-amino-3-pyrimidin-5-ylpropanoate

InChI

InChI=1S/C8H11N3O2/c1-13-8(12)2-7(9)6-3-10-5-11-4-6/h3-5,7H,2,9H2,1H3/t7-/m1/s1

InChI Key

CEJWKLJDPIWSBV-SSDOTTSWSA-N

Isomeric SMILES

COC(=O)C[C@H](C1=CN=CN=C1)N

Canonical SMILES

COC(=O)CC(C1=CN=CN=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Heterocycle Functional Groups Key Substituents Synthetic Route Highlights
Methyl (3R)-3-amino-3-(pyrimidin-5-yl)propanoate Pyrimidine Amino, methyl ester Pyrimidin-5-yl at C3 Likely involves pyrimidine coupling or cyclization (hypothetical)
7a (Thiophene derivative) Thiophene Cyano, amino, hydroxy Pyrazol-1-yl, diamino-thiophene Condensation with malononitrile
11b (Pyran derivative) Pyran Ester (ethyl), amino, cyano Phenyl, pyrazol-1-yl Cyclization with ethyl cyanoacetate

Structural Analysis

  • Pyrimidine’s planar structure facilitates π-π stacking interactions, which are less pronounced in thiophene or pyran derivatives.
  • Functional Groups: The methyl ester in the target compound contrasts with the ethyl ester in 11b, affecting lipophilicity and metabolic stability. The amino group at C3 is analogous to amino substituents in 7a and 11b, but its stereochemistry (3R) may influence chiral recognition in biological systems.
  • The absence of cyano groups (present in 7a and 11b) in the target compound reduces electron-withdrawing effects, possibly enhancing nucleophilic reactivity at the ester moiety.

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